

An In-depth Technical Guide to Flavan Nomenclature, Classification Systems, and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flavan*

Cat. No.: *B184786*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the nomenclature, classification, and stereochemistry of **flavans**. Designed for professionals in research, science, and drug development, this document delves into the intricacies of **flavan** structures, laying the groundwork for a deeper understanding of their biological activities and therapeutic potential.

Flavan Nomenclature: A Systematic Approach

The systematic naming of **flavans** and their derivatives follows the nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). The core structure is a **flavan** skeleton, which consists of a C6-C3-C6 framework. This framework comprises two benzene rings (A and B) and a heterocyclic C ring containing an oxygen atom.

The numbering of the **flavan** skeleton is crucial for unambiguous identification of substituents. The atoms in the A and C rings are numbered 2, 3, 4, 4a, 5, 6, 7, 8, and 8a, while the atoms in the B ring are numbered 1' through 6'.

[Click to download full resolution via product page](#)

Based on this fundamental structure, various classes of flavonoids are defined by the oxidation state and substitution pattern of the C ring. For instance, the presence of a carbonyl group at the C-4 position defines **flavanones** and **flavones**.

Classification Systems of Flavans and Related Flavonoids

Flavonoids are broadly classified into several subclasses based on the structural variations of their heterocyclic C ring.^{[1][2]} This classification is essential for understanding the structure-activity relationships of these compounds.

Subclass	Core Structure	Key Structural Features	Examples
Flavones	2-Phenyl-chromen-4-one	Double bond between C2 and C3; Ketone group at C4.	Apigenin, Luteolin
Flavonols	3-Hydroxy-2-phenyl-chromen-4-one	Hydroxyl group at C3; Double bond between C2 and C3; Ketone group at C4.	Quercetin, Kaempferol, Myricetin
Flavanones	2-Phenyl-chroman-4-one	Saturated C-ring between C2 and C3; Ketone group at C4.	Naringenin, Hesperetin
Flavan-3-ols (Flavanols)	2-Phenyl-3,4-dihydro-2H-chromen-3-ol	Hydroxyl group at C3; No double bond between C2 and C3; No ketone at C4. ^[2]	Catechin, Epicatechin, Gallocatechin
Anthocyanidins	Flavylium (2-Phenylchromenylium) ion	Cationic C ring with a conjugated system of double bonds.	Cyanidin, Delphinidin, Pelargonidin
Isoflavones	3-Phenyl-chromen-4-one	Phenyl group (B ring) attached at C3 instead of C2.	Genistein, Daidzein
Chalcones	1,3-Diaryl-2-propen-1-one	Open-chain structure lacking the heterocyclic C ring.	Naringenin chalcone

[Click to download full resolution via product page](#)

Stereochemistry of Flavans

The stereochemistry of **flavans**, particularly **flavan-3-ols**, is a critical aspect that significantly influences their biological activity. **Flavan-3-ols** possess two chiral centers at the C2 and C3 positions of the C ring, leading to the existence of four possible diastereoisomers.[3][4]

The relative configuration of the substituents at C2 and C3 determines whether the isomer is a cis or trans diastereomer.

- Trans configuration: The phenyl group at C2 and the hydroxyl group at C3 are on opposite sides of the C ring plane. This configuration is found in catechins.
- Cis configuration: The phenyl group at C2 and the hydroxyl group at C3 are on the same side of the C ring plane. This configuration is found in epicatechins.

The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (R/S) system. The four diastereoisomers of catechin are:

- (+)-Catechin: (2R, 3S)
- (-)-Catechin: (2S, 3R)
- (+)-Epicatechin: (2S, 3S)
- (-)-Epicatechin: (2R, 3R)

Of these, (+)-catechin and (-)-epicatechin are the most common in nature.[3]

[Click to download full resolution via product page](#)

Experimental Protocols for Flavan Analysis

The analysis of **flavans** from natural sources involves a series of steps including extraction, separation, and identification.

Extraction of Flavonoids from Plant Material

A general protocol for the extraction of flavonoids from dried plant material using ultrasound-assisted extraction (UAE) is outlined below.

Materials:

- Dried, powdered plant material
- 80% Ethanol
- Ultrasonic bath
- Filtration apparatus (e.g., Whatman No. 1 filter paper) or centrifuge
- Rotary evaporator

Procedure:

- Weigh 10 g of the dried, powdered plant material and place it in a 250 mL beaker.
- Add 100 mL of 80% ethanol to the beaker.
- Place the beaker in an ultrasonic bath.
- Set the sonication frequency to 40 kHz and the temperature to 50°C.
- Extract for 30 minutes.
- After extraction, filter the mixture to separate the extract from the solid residue. Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
- Concentrate the extract under reduced pressure using a rotary evaporator at 50°C.
- The resulting crude extract can be lyophilized or stored at -20°C for further analysis.

[Click to download full resolution via product page](#)

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of **flavans**. A general reversed-phase HPLC method is described below.

Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

- Solvent A: 0.1% Formic acid in Water
- Solvent B: Acetonitrile

Gradient Elution Program: A typical gradient program involves a gradual increase in the proportion of the organic solvent (Solvent B) to elute compounds with increasing hydrophobicity.

Time (min)	% Solvent A	% Solvent B
0	95	5
25	60	40
30	10	90
35	10	90
40	95	5

Detection: **Flavan-3-ols** are typically monitored at 280 nm.

Quantification: Quantification is performed by comparing the peak areas of the analytes in the sample with those of authentic standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of flavonoids. Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the complete structure, including stereochemistry.

Sample Preparation:

- Dissolve 5-10 mg of the purified flavonoid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra.
- Perform 2D NMR experiments to establish correlations between protons and carbons.

Data Analysis:

- Analyze chemical shifts, coupling constants, and correlations from 2D spectra to assign all proton and carbon signals and elucidate the structure.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from HPLC and NMR analyses of common **flavan-3-ols**.

Table 1: HPLC Retention Times of Common **Flavan-3-ols**

Compound	Retention Time (min)
(+)-Catechin	15.8
(-)-Epicatechin	18.2
(-)-Epigallocatechin	12.5
(-)-Epicatechin gallate	21.4
(-)-Epigallocatechin gallate	17.9

Note: Retention times are approximate and can vary depending on the specific HPLC conditions.

Table 2: ^1H and ^{13}C NMR Chemical Shifts (δ , ppm) for (+)-Catechin in DMSO-d₆

Position	¹³ C (ppm)	¹ H (ppm)
2	81.5	4.57 (d, J=7.6 Hz)
3	66.7	3.82 (m)
4	28.4	2.50 (dd, J=16.1, 5.5 Hz), 2.37 (dd, J=16.1, 8.1 Hz)
4a	100.6	
5	156.7	
6	95.3	5.86 (d, J=2.3 Hz)
7	157.0	
8	94.1	5.68 (d, J=2.3 Hz)
8a	156.4	
1'	130.8	
2'	114.9	6.71 (d, J=1.9 Hz)
3'	145.1	
4'	145.1	
5'	115.5	6.59 (d, J=8.1 Hz)
6'	118.8	6.47 (dd, J=8.1, 1.9 Hz)

Flavonoid Biosynthesis Pathway

Flavonoids are synthesized in plants via the phenylpropanoid pathway. A key enzyme in this pathway is Chalcone Synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor for most flavonoids.[\[5\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Proanthocyanidin - Wikipedia [en.wikipedia.org]
- 2. Procyanidin - Wikipedia [en.wikipedia.org]
- 3. Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete assignment of ¹H and ¹³C NMR data of some flavonol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deposit.ub.edu [deposit.ub.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Flavan Nomenclature, Classification Systems, and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184786#flavan-nomenclature-classification-systems-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com